molecular formula C10H10BrNO B14644002 N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine CAS No. 56384-59-9

N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine

Cat. No.: B14644002
CAS No.: 56384-59-9
M. Wt: 240.10 g/mol
InChI Key: QVJDMAHGIQELJJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a bromine atom and a dihydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the reaction of 2-bromo-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Scientific Research Applications

N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with specific molecular targets. The bromine atom and the dihydronaphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine.

    Hydroxylamine derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines a bromine atom with a dihydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56384-59-9

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-(2-bromo-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C10H10BrNO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12-13/h1-4,9,13H,5-6H2

InChI Key

QVJDMAHGIQELJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=NO)C1Br

Origin of Product

United States

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